molecular formula C25H22FNO4 B2760891 (r)-n-fmoc-alpha-methyl-2-fluorophenylalanine CAS No. 1172127-44-4; 1315449-93-4

(r)-n-fmoc-alpha-methyl-2-fluorophenylalanine

Cat. No.: B2760891
CAS No.: 1172127-44-4; 1315449-93-4
M. Wt: 419.452
InChI Key: VNYGHKCAXQKZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(r)-n-fmoc-alpha-methyl-2-fluorophenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorine atom on the phenyl ring and an Fmoc (fluorenylmethyloxycarbonyl) protecting group on the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (r)-n-fmoc-alpha-methyl-2-fluorophenylalanine typically involves several steps, starting with the protection of the amino group of phenylalanine using the Fmoc group. The fluorination of the phenyl ring can be achieved through various methods, including electrophilic fluorination and nucleophilic substitution. One common approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

(r)-n-fmoc-alpha-methyl-2-fluorophenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohols or amines .

Scientific Research Applications

(r)-n-fmoc-alpha-methyl-2-fluorophenylalanine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Incorporated into proteins to study protein folding, stability, and interactions.

    Medicine: Investigated for its potential as a therapeutic agent or as a probe in positron emission tomography (PET) imaging.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (r)-n-fmoc-alpha-methyl-2-fluorophenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atom can alter the electronic properties of the phenyl ring, affecting interactions with other molecules and potentially enhancing the stability and activity of the resulting compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(r)-n-fmoc-alpha-methyl-2-fluorophenylalanine is unique due to the presence of both the Fmoc protecting group and the fluorine atom on the phenyl ring. This combination allows for selective incorporation into peptides and proteins, providing a valuable tool for studying protein structure and function .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-8-2-7-13-22(16)26)27-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21H,14-15H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYGHKCAXQKZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.